

Biological activity of 5-Bromo-2-(4-chlorophenoxy)pyrimidine derivatives

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Compound of Interest

Compound Name:	5-Bromo-2-(4-chlorophenoxy)pyrimidine
Cat. No.:	B1335419

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An In-depth Technical Guide on the Biological Activity of **5-Bromo-2-(4-chlorophenoxy)pyrimidine** Derivatives

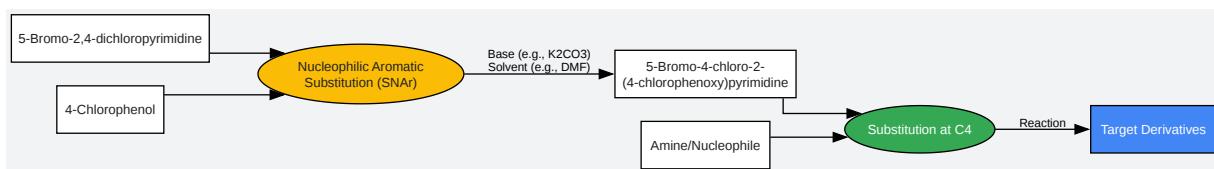
For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to the purine base of ATP, allowing it to interact with a wide array of biological targets.^{[1][2][3]} The **5-bromo-2-(4-chlorophenoxy)pyrimidine** framework, in particular, has emerged as a versatile and privileged structure for the development of novel kinase inhibitors, anticancer agents, and antimicrobial compounds.^{[1][4][5]} The strategic placement of the bromine atom at the C5 position and the 4-chlorophenoxy group at the C2 position provides a unique combination of electronic properties and substitution vectors, enabling fine-tuning of biological activity and pharmacokinetic properties.

The differential reactivity of the C2 and C5 positions is key to the synthetic utility of its precursors. The C2 position, activated by the ring's nitrogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of phenoxy moieties.^[1] The C5-bromo position is then available for further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.^{[1][4]}

Synthetic Strategy Overview

The general synthesis of **5-Bromo-2-(4-chlorophenoxy)pyrimidine** derivatives typically starts from a di-substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. The greater reactivity of the C2-chloro position allows for a regioselective nucleophilic aromatic substitution with 4-chlorophenol. Subsequent modifications can be made at the remaining reactive sites to generate a library of derivatives.



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Caption: General synthetic workflow for **5-Bromo-2-(4-chlorophenoxy)pyrimidine** derivatives.

Biological Activity

Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

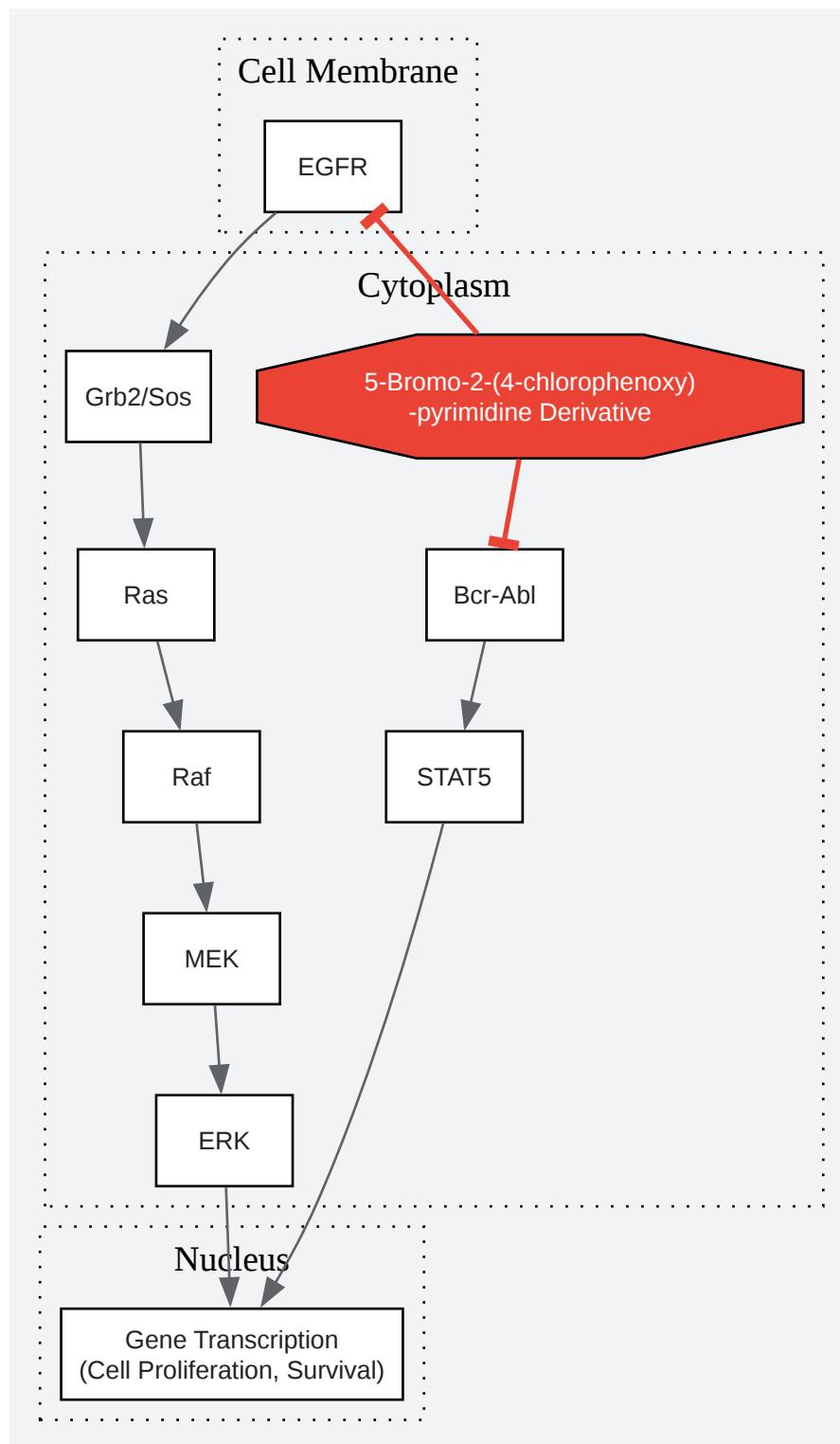
Anticancer Activity

The primary anticancer mechanism for this class of compounds is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.^{[3][4]} Dysregulation of these pathways is a common feature of cancer.^[4]

Kinase Inhibition: Many 2,5-disubstituted pyrimidine derivatives are designed as ATP-competitive kinase inhibitors.^[2] They have shown potent activity against several key kinases implicated in cancer, including:

- **Bcr-Abl Kinase:** A key target in chronic myeloid leukemia (CML). Several 5-bromo-pyrimidine derivatives have emerged as potent Bcr-Abl inhibitors.^{[6][7]}

- Epidermal Growth Factor Receptor (EGFR): Often dysregulated in various cancers, making it a critical target for kinase inhibitors.[4]
- Aurora Kinases: These play a vital role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[2]



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Caption: Inhibition of EGFR and Bcr-Abl signaling pathways by a representative inhibitor.

Cytotoxicity Data: The in vitro cytotoxic activity of these derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay.[\[5\]](#)[\[6\]](#) The results, typically reported as IC50 (the concentration required to inhibit 50% of cell growth), demonstrate the potent anticancer effects of these compounds.

Compound Series	Cancer Cell Line	IC50 (μM)	Reference
5-bromo-pyrimidine derivatives (5c, 5e)	K562 (CML)	Potent Activity	[6]
5-bromo-pyrimidine derivatives (6d, 6g, 6h)	HeLa (Cervical)	Significant Activity	[5]
5-bromo-pyrimidine derivatives (5c, 5e)	A549 (Lung)	Significant Activity	[5]
5-bromo-pyrimidine derivatives (6d, 6g)	MCF-7 (Breast)	Significant Activity	[5]
Bromo-pyrimidine analogues (6g, 7d, 9c)	HCT116 (Colon)	Potent Activity	[7]

Antimicrobial Activity

Certain **5-Bromo-2-(4-chlorophenoxy)pyrimidine** derivatives have also been investigated for their antimicrobial properties. They have shown promising activity against a range of pathogenic bacteria and fungi.[\[5\]](#)[\[8\]](#)

Antibacterial and Antifungal Data: The antimicrobial efficacy is determined by the minimal inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Series	Microorganism	Activity Level	Reference
5-bromo-pyrimidine derivatives (5a, 5c, 5e)	Staphylococcus aureus (Gram +)	Significant	[5]
5-bromo-pyrimidine derivatives (6b, 6d)	Escherichia coli (Gram -)	Significant	[5]
N-(5-bromo-2-chloro-pyrimidin-4-yl) derivative (7b)	Candida albicans (Fungus)	Significant	[8]
5-bromo-pyrimidine derivatives (6d, 6h)	Aspergillus niger (Fungus)	Significant	[5]
Halogenated pyrimidines	E. coli O157:H7 (Biofilm)	Inhibitory Effect	[9]

Experimental Protocols

Standardized methodologies are crucial for evaluating and comparing the biological activity of newly synthesized compounds.

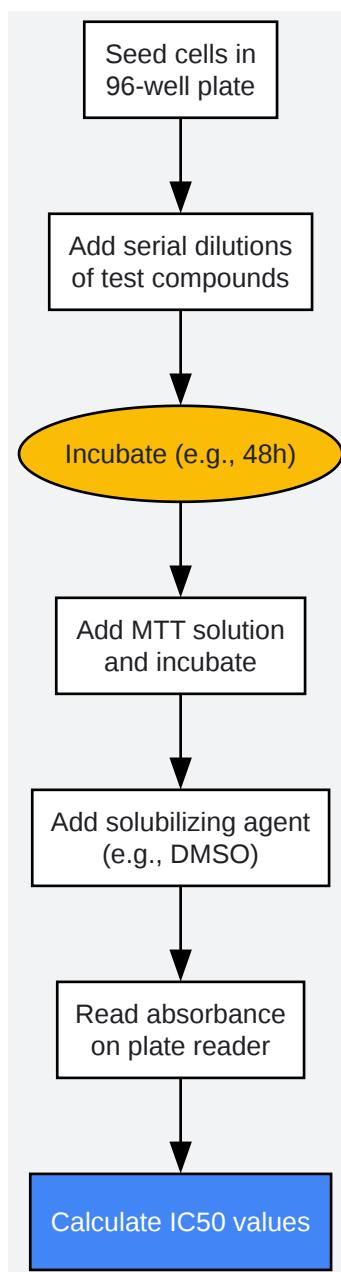
MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[11]

- MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Acquisition: The absorbance of the solution is measured using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[11]



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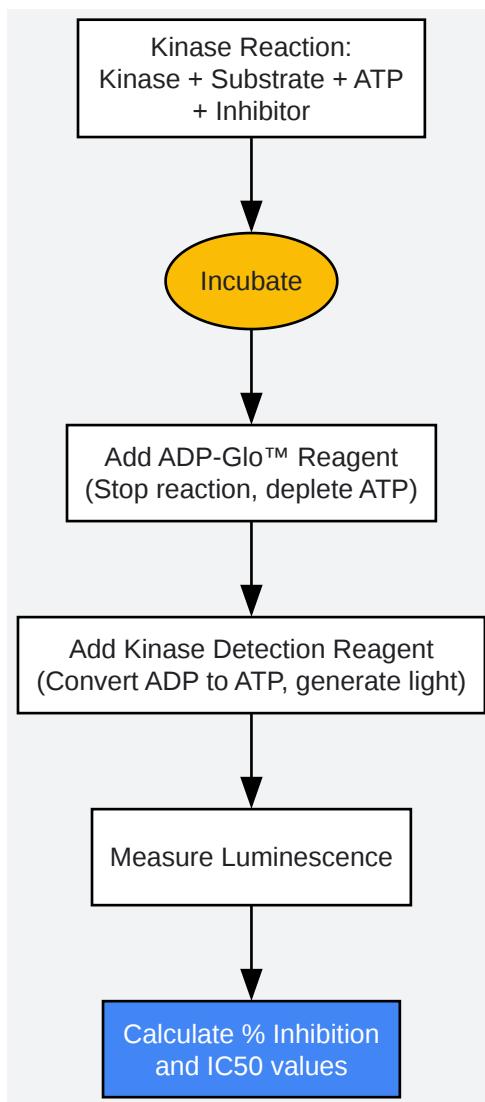
Caption: Workflow for the MTT cytotoxicity assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction. It is commonly used to screen for kinase inhibitors.[6][7]

Methodology:

- Kinase Reaction: The kinase, substrate, ATP, and test compound (inhibitor) are combined in a multi-well plate and incubated to allow the enzymatic reaction to proceed.
- ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
- Kinase Detection Reagent: The Kinase Detection Reagent is added to convert the newly formed ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
- Signal Measurement: The plate is read on a luminometer. A low signal indicates high kinase inhibition by the test compound. The IC₅₀ value is determined from the dose-response curve.[2]

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Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

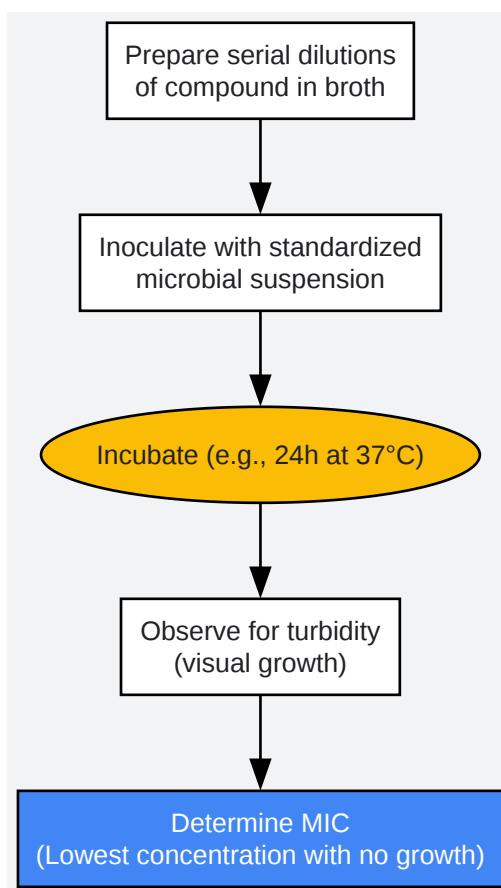
Broth Dilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.^[5]

Methodology:

- Serial Dilution: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium in test tubes or a 96-well plate.

- Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.
- Incubation: The samples are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
- MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube or well.



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Caption: Workflow for the broth dilution method to determine MIC.

Conclusion

5-Bromo-2-(4-chlorophenoxy)pyrimidine derivatives represent a highly promising and versatile chemical scaffold in modern drug discovery. Their straightforward and adaptable synthesis allows for the creation of diverse molecular libraries. The potent biological activities

demonstrated by these compounds, particularly as inhibitors of key protein kinases in cancer and as effective antimicrobial agents, underscore their therapeutic potential. Further optimization of this scaffold, guided by detailed structure-activity relationship studies and advanced biological screening, holds significant promise for the development of next-generation targeted therapies for oncology and infectious diseases.

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